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Compound of Interest

Compound Name:
(R)-5-Bromomethyl-2-

pyrrolidinone

Cat. No.: B1282023 Get Quote

An In-depth Technical Guide on the Molecular Structure of (R)-5-Bromomethyl-2-
pyrrolidinone

Abstract
(R)-5-Bromomethyl-2-pyrrolidinone is a chiral heterocyclic compound of significant interest in

medicinal chemistry and organic synthesis. Its structure, featuring a five-membered lactam ring,

a defined stereocenter at the C5 position, and a reactive bromomethyl group, makes it a

valuable and versatile building block for the synthesis of complex, enantiomerically pure

molecules.[1] This technical guide provides a comprehensive overview of its molecular

structure, stereochemistry, and spectroscopic characteristics. It includes detailed experimental

protocols for its synthesis and analysis, along with a discussion of its reactivity and

applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties and Structure
(R)-5-Bromomethyl-2-pyrrolidinone is a white to light brown powder at room temperature.[1]

Its fundamental properties are summarized in the table below.
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Identifier Value Reference

IUPAC Name
(5R)-5-

(bromomethyl)pyrrolidin-2-one

CAS Number 98612-60-3 [1][2]

Molecular Formula C₅H₈BrNO [1][2]

Molecular Weight 178.03 g/mol [1]

Appearance White to light brown powder [1]

Melting Point 76 - 80 °C [1]

Optical Rotation
[α]²²/D = +34° (c=0.5 in

ethanol)
[1]

Storage Conditions 2 - 8 °C [1]

The molecule's structure consists of a central pyrrolidinone ring, which is a five-membered

lactam (a cyclic amide). The key features that define its chemical utility are:

The Lactam Ring: This stable, cyclic amide structure is a common pharmacophore in many

biologically active compounds.[3]

The Chiral Center: The carbon at the 5-position (C5) is a stereocenter, giving rise to (R) and

(S) enantiomers. The specified (R)-configuration is crucial for stereoselective synthesis, a

critical aspect of modern drug design to ensure efficacy and safety.[1]

The Bromomethyl Group: This functional group is an excellent leaving group, making the

adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the primary reason

for the compound's utility as a synthetic intermediate.[1][4]

Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of (R)-5-
Bromomethyl-2-pyrrolidinone. The following tables summarize the expected data from key

analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The ¹H NMR data for the (S)-enantiomer in CD₃OD is reported as δ 6.18 (br s, 1H), 3.94-

3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H).[5] The spectrum for the

(R)-enantiomer in an achiral solvent is expected to be identical.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.0-7.0 Broad Singlet 1H N-H (Amide)

~ 4.0-4.2 Multiplet 1H C5-H

~ 3.4-3.6 Multiplet 2H CH₂-Br

~ 2.3-2.6 Multiplet 2H C3-H₂

| ~ 1.9-2.2 | Multiplet | 2H | C4-H₂ |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 177 C=O (Amide Carbonyl)

~ 55 C5

~ 35 CH₂-Br

~ 30 C3

| ~ 25 | C4 |

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Data
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Frequency (cm⁻¹) Bond Description

~ 3200 N-H Amide N-H Stretch

~ 2900-3000 C-H sp³ C-H Stretch

~ 1680 C=O Amide Carbonyl Stretch

~ 1250 C-N C-N Stretch

| ~ 650 | C-Br | C-Br Stretch |

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization)

m/z Fragment Description

177/179 [M]⁺
Molecular ion peak
(presence of Br isotope)

98 [M - Br]⁺ Loss of Bromine radical

| 84 | [M - CH₂Br]⁺ | Loss of Bromomethyl radical |

Experimental Protocols
Protocol for Synthesis via Appel Reaction
This protocol describes a typical synthesis of 5-(bromomethyl)-2-pyrrolidinone from the

corresponding alcohol, adapted from a reported procedure for the (S)-enantiomer.[5]

Preparation: Suspend (R)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) and triphenylphosphine

(1.1 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material) in a round-

bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.1 eq)

dissolved in a minimum amount of anhydrous acetonitrile dropwise to the cooled suspension.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The

mixture should become a clear solution.

Workup: Remove the solvent by rotary evaporation.

Purification: Purify the resulting residue using column chromatography (e.g., Biotage or

standard flash chromatography) with an appropriate solvent system (e.g., ethyl

acetate/hexane gradient) to yield (R)-5-Bromomethyl-2-pyrrolidinone as a solid.

Protocol for NMR Spectroscopic Analysis
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a vial.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition: Acquire the ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer.

Parameters (¹H NMR): Use a standard single-pulse sequence with 16-64 scans and a

relaxation delay of 1-2 seconds.

Parameters (¹³C NMR): Use a proton-decoupled pulse sequence with a sufficient number of

scans to achieve a good signal-to-noise ratio.

Protocol for FT-IR Spectroscopic Analysis
Technique: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Background: Acquire a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply

pressure to ensure firm contact.

Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. Co-add 16-32 scans to improve the signal quality.

Synthesis and Chemical Reactivity
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The primary synthetic route to (R)-5-Bromomethyl-2-pyrrolidinone involves the bromination

of its corresponding alcohol precursor, (R)-5-(hydroxymethyl)-2-pyrrolidinone, which can be

derived from the natural chiral synthon, S-pyroglutamic acid.[3] An efficient and common

method for this transformation is the Appel reaction.

Reactants

(R)-5-(Hydroxymethyl)-
2-pyrrolidinone

Acetonitrile (Solvent)
0°C to RTTriphenylphosphine (PPh3)

Carbon Tetrabromide (CBr4)

(R)-5-Bromomethyl-
2-pyrrolidinone

Appel Reaction

Click to download full resolution via product page

Caption: Synthetic workflow for (R)-5-Bromomethyl-2-pyrrolidinone.

The compound's reactivity is dominated by the bromomethyl group. It serves as a potent

electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of

nucleophiles. This allows for the introduction of various functional groups at the C5 position,

making it a key intermediate for building more complex molecular architectures.[1]

(R)-5-Bromomethyl-
2-pyrrolidinone + Nu⁻ [Transition State]‡Sₙ2 Attack Substituted Product + Br⁻Bromide Leaves

Click to download full resolution via product page

Caption: General reactivity pathway via nucleophilic substitution (Sₙ2).

Applications in Research and Drug Development
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The unique structural and reactive properties of (R)-5-Bromomethyl-2-pyrrolidinone make it

a valuable component in several scientific fields.

Pharmaceutical Synthesis: It is a key intermediate for creating active pharmaceutical

ingredients (APIs).[1] The pyrrolidine scaffold is a privileged structure found in numerous

drugs, and this compound provides a chiral entry point for their synthesis.[6][7] It has been

specifically noted for its use in developing drugs targeting neurological disorders.[1]

Organic Synthesis: As a versatile building block, it enables chemists to construct complex

molecules with precise stereochemical control.[1]

Agrochemicals and Materials Science: Beyond pharmaceuticals, it finds application in the

development of new agrochemicals and in polymer chemistry to create novel materials with

specific properties.[1]

(R)-5-Bromomethyl-2-pyrrolidinone
(Chiral Building Block)

Pharmaceutical
Synthesis

Agrochemical
Development

Polymer
Chemistry

Bioactive Compounds Neurological Disorder
Drugs

Click to download full resolution via product page

Caption: Applications derived from the core molecular structure.

Conclusion
(R)-5-Bromomethyl-2-pyrrolidinone is a cornerstone chiral intermediate whose molecular

structure is ideally suited for modern synthetic chemistry. The combination of a stable lactam
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ring, a fixed (R)-stereocenter, and a highly reactive bromomethyl sidechain provides a reliable

and versatile platform for constructing enantiomerically pure target molecules. A thorough

understanding of its properties, spectroscopic signature, and reactivity, as detailed in this guide,

is essential for its effective utilization in pharmaceutical research and broader chemical

industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. parchem.com [parchem.com]

3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]

6. mdpi.com [mdpi.com]

7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active
Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(R)-5-Bromomethyl-2-pyrrolidinone molecular structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282023#r-5-bromomethyl-2-pyrrolidinone-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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